![molecular formula C8H14O2 B14725897 2-Methyl-1,6-dioxaspiro[4.4]nonane CAS No. 5451-15-0](/img/structure/B14725897.png)
2-Methyl-1,6-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,6-dioxaspiro[44]nonane is a spiroketal compound with the molecular formula C8H14O2 It is characterized by a unique spirocyclic structure, where two oxygen atoms are incorporated into a nine-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,6-dioxaspiro[4.4]nonane typically involves the condensation of lactones with aliphatic compounds. One common method starts with the reaction of γ-hydroxy carboxylic acids to form lactones, which are then condensed in the presence of sodium ethoxide to yield a dilactone. This dilactone is subsequently converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, decarboxylation of the resulting acid is achieved by refluxing with water or a dilute mineral acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures higher yields and purity of the final product. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-1,6-dioxaspiro[4.4]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Methyl-1,6-dioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: The compound has shown potential as a bioactive molecule with antibiotic, anti-anaphylactic, and antispasmodic properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and antimicrobial effects.
Industry: It is used as a catalyst in polymer manufacturing and as an attractant for certain insect species
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,6-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For instance, its antibiotic properties are believed to result from its ability to disrupt bacterial cell wall synthesis. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
1,6-Dioxaspiro[4.4]nonane: This compound shares a similar spirocyclic structure but lacks the methyl group at the 2-position.
2-Ethyl-1,6-dioxaspiro[4.4]nonane: Similar in structure but with an ethyl group instead of a methyl group at the 2-position.
Uniqueness: 2-Methyl-1,6-dioxaspiro[4.4]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
5451-15-0 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-methyl-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C8H14O2/c1-7-3-5-8(10-7)4-2-6-9-8/h7H,2-6H2,1H3 |
Clave InChI |
BFIGCVIVNGVQRN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(O1)CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)




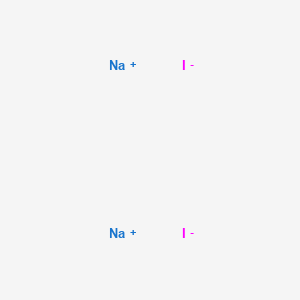
![hexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-1,3,5,7,9,11,13,15(22),16,18,20-undecaene](/img/structure/B14725853.png)
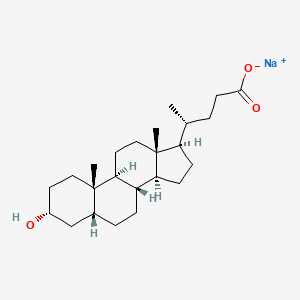
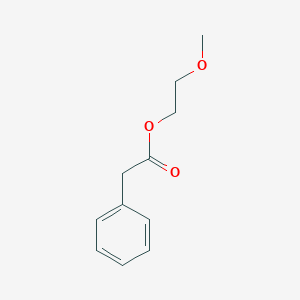
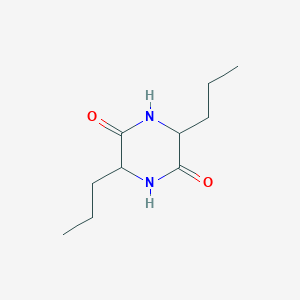
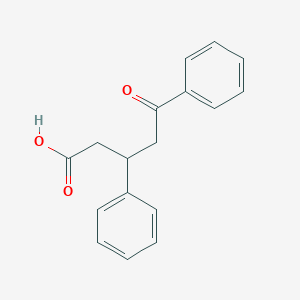
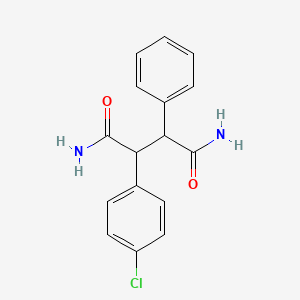

![formic acid;(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14725919.png)
